(+)-Dhmeq -

(+)-Dhmeq

Catalog Number: EVT-255754
CAS Number:
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: (+)-DHMEQ down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by (+)-DHMEQ are prevented by ROS scavenger NAC. [1] (+)-DHMEQ is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2]
Source

(+)-Dhmeq is derived from the natural product epoxyketone, which is structurally modified to enhance its biological activity. It can be synthesized from 2,5-dimethoxyaniline through a series of chemical reactions, resulting in a compound that exhibits significant biological properties, particularly its ability to inhibit NF-κB activity in cellular models .

Classification

Chemically, (+)-Dhmeq belongs to the class of compounds known as quinomicins, which are characterized by their epoxide structure and hydroxyl functional groups. This classification highlights its relevance in medicinal chemistry, particularly as an NF-κB inhibitor.

Synthesis Analysis

Methods

The synthesis of (+)-Dhmeq can be achieved through several methods, primarily focusing on chemoenzymatic approaches. The most common synthesis route involves the following steps:

  1. Starting Material: The synthesis begins with 2,5-dimethoxyaniline.
  2. Intermediate Formation: Through acylation and subsequent reactions, intermediates are formed that eventually lead to the desired product.
  3. Enantiomeric Purity: The final step involves separating the enantiomers using high-performance liquid chromatography with a chiral stationary phase to obtain (+)-Dhmeq with high purity .

Technical Details

The latest synthesis methods have improved yields and purity levels, achieving over 99.5% purity for (+)-Dhmeq. Additionally, the use of lipase-catalyzed kinetic resolution has been explored to enhance the efficiency of synthesizing enantiomerically pure forms .

Molecular Structure Analysis

Structure

The molecular structure of (+)-Dhmeq is defined by its epoxide and hydroxyl groups, which are crucial for its biological activity. The compound's stereochemistry is established as (2R, 3R, 4R), indicating the specific spatial arrangement of atoms that contribute to its functionality.

Data

  • Molecular Formula: C₁₄H₁₅N₃O₄
  • Molecular Weight: Approximately 273.29 g/mol
Chemical Reactions Analysis

Reactions

(+)-Dhmeq primarily acts as an inhibitor of NF-κB through covalent modification of specific cysteine residues within the NF-κB signaling pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines and other mediators involved in inflammatory responses .

Technical Details

The mechanism involves binding to the p65 subunit of NF-κB, preventing its translocation into the nucleus and subsequent DNA binding. This action effectively diminishes NF-κB's transcriptional activity .

Mechanism of Action

Process

The action of (+)-Dhmeq involves several steps:

  1. Binding: The compound binds to cysteine residues on the NF-κB complex.
  2. Inhibition: This binding inhibits the activation and nuclear translocation of NF-κB.
  3. Downstream Effects: As a result, there is decreased expression of genes regulated by NF-κB, leading to reduced inflammation and cellular proliferation.

Data

Studies have shown that (+)-Dhmeq can activate other pathways such as Nrf2, which is involved in antioxidant responses, suggesting a multifaceted role in cellular signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity towards thiol groups due to its epoxide structure.
Applications

Scientific Uses

(+)-Dhmeq has been extensively studied for its potential therapeutic applications:

  • Inflammatory Diseases: Its ability to inhibit NF-κB makes it a candidate for treating various inflammatory conditions.
  • Cancer Therapy: Research indicates that (+)-Dhmeq may inhibit tumor growth by modulating cell signaling pathways associated with cancer progression .
  • Neuroprotection: The activation of Nrf2 suggests potential applications in neurodegenerative diseases by enhancing cellular antioxidant defenses .
Introduction to (+)-DHMEQ in Academic Research

Historical Context and Discovery of (+)-DHMEQ as an NF-κB Inhibitor

(+)-Dehydroxymethylepoxyquinomicin [(+)-DHMEQ] emerged from systematic efforts to develop targeted NF-κB inhibitors. Its discovery originated from the structural optimization of epoxyquinomicin C, a natural antibiotic from Amycolatopsis bacteria, which exhibited minimal bioactivity. Researchers designed (+)-DHMEQ by removing the hydroxymethyl group from epoxyquinomicin C, hypothesizing this modification would enhance steric accessibility to biological targets [1] [4]. Initial screenings in the early 2000s revealed that (+)-DHMEQ and its enantiomers potently inhibited TNF-α-induced NF-κB activation in Jurkat T-cells, confirmed using κB-luciferase reporter assays [4] [6]. Unlike broad-spectrum kinase inhibitors, (+)-DHMEQ demonstrated high specificity for NF-κB pathways without affecting parallel signaling cascades like JNK or Smad translocation [6]. This enantioselective inhibitor bridged a critical gap in chemical biology, providing a tool to dissect NF-κB’s role in inflammation and cancer with precision.

Structural Evolution from Epoxyquinomicin C to (+)-DHMEQ

The transformation of epoxyquinomicin C into (+)-DHMEQ exemplifies rational drug design grounded in stereochemistry and functional group manipulation. Epoxyquinomicin C contains a bulky hydroxymethyl moiety that limits its interaction with cellular proteins. Removal of this group yielded racemic DHMEQ, which was subsequently resolved into its enantiomers using advanced chiral separation techniques [4].

Table 1: Structural Comparison of Epoxyquinomicin C and (+)-DHMEQ

PropertyEpoxyquinomicin C(+)-DHMEQ
Core StructureEpoxycyclohexenoneEpoxycyclohexenone
R1 Group-CH₂OH (hydroxymethyl)-H (hydrogen)
NF-κB Inhibition (IC₅₀)>50 µg/mL15 µg/mL
Solubility ProfileLow in aqueous solutionsModerate (DMSO-soluble)

Racemic DHMEQ synthesis begins with 2,5-dimethoxyaniline, proceeding through five steps: acylation, epoxidation, reduction, and cyclization [4] [9]. The final product exists as a 3,4-syn isomer, which is pharmacologically active. To isolate (+)-DHMEQ, researchers employed chemo-enzymatic synthesis using Burkholderia cepacia lipase. This enzyme selectively hydrolyzes the dihexanoyl ester precursor of (−)-DHMEQ, leaving the (+)-enantiomer intact for purification [4]. X-ray crystallography and circular dichroism confirmed the absolute configuration of (+)-DHMEQ as (2R,3R,4R), distinguishing it from the more potent (−)-(2S,3S,4S) enantiomer [4] [6].

Role of (+)-DHMEQ in Bridging Antibiotic Research and Molecular Therapeutics

(+)-DHMEQ represents a pivotal shift from traditional antibiotic discovery to targeted molecular therapeutics. Originally, epoxyquinomicin C was investigated for antimicrobial properties but showed limited efficacy. The structural redesign into DHMEQ repurposed this scaffold into a specific transcription factor inhibitor, expanding its application beyond infectious diseases [1] [4].

In cancer research, (+)-DHMEQ’s ability to inhibit NF-κB DNA binding disrupts tumor-promoting signaling. For example, it suppresses metastasis-associated genes (e.g., MMP-9, IL-8) in pancreatic cancer models and reverses epithelial-mesenchymal transition (EMT) in breast cancer by downregulating TWIST1 and SLUG [2] [9]. Its synergy with chemotherapy agents like cisplatin and temozolomide underscores its role as an adjunctive therapy, particularly in ovarian cancer and glioblastoma [3] [7].

Table 2: Key Therapeutic Applications of (+)-DHMEQ in Disease Models

Disease ModelMechanistic ActionObserved Outcome
Breast CancerDownregulation of EMT transcription factorsInhibition of 3D invasion and migration
Ovarian Cancer (SKOV-3)Synergy with cisplatinReduced xenograft tumor growth
GlioblastomaBlockade of NF-κB nuclear translocationEnhanced temozolomide/radiation efficacy
Rheumatoid ArthritisSuppression of TNF-α and IL-6 productionAmeliorated joint inflammation

Furthermore, (+)-DHMEQ uniquely activates Nrf2-mediated antioxidant pathways independently of NF-κB inhibition. This dual functionality—potentiating chemotherapy while inducing cytoprotective antioxidants—illustrates its multifaceted therapeutic potential [4] [6]. By transforming a modest antibiotic into a precise molecular tool, (+)-DHMEQ has enabled fundamental insights into NF-κB biology and inspired next-generation inhibitors.

Properties

Product Name

(+)-Dhmeq

IUPAC Name

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1

InChI Key

IUOMATKBBPCLFR-GRYCIOLGSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.